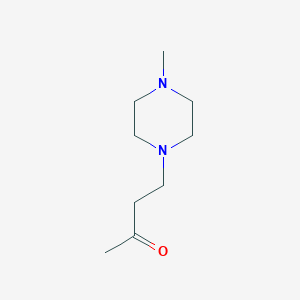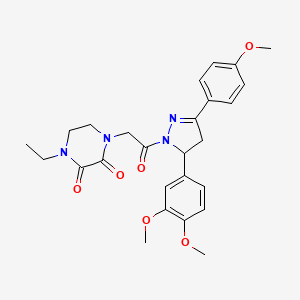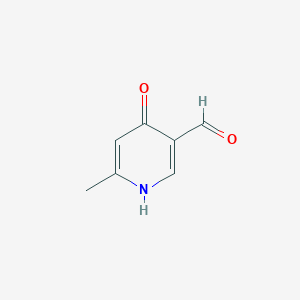
4-(4-Methylpiperazin-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)butan-2-one, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is chemically similar to other cathinones such as methylone, MDPV, and alpha-PVP. MPHP has been used as a recreational drug due to its euphoric and stimulant effects. However, it has also been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in the feelings of euphoria and stimulation associated with the use of 4-(4-Methylpiperazin-1-yl)butan-2-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylpiperazin-1-yl)butan-2-one include increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Long-term use of 4-(4-Methylpiperazin-1-yl)butan-2-one can lead to addiction, cognitive impairment, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine and norepinephrine transporters, making it a useful tool for investigating the mechanisms of drug addiction and withdrawal. However, 4-(4-Methylpiperazin-1-yl)butan-2-one also has limitations, including its potential for abuse and its adverse effects on health.
Orientations Futures
There are several future directions for research involving 4-(4-Methylpiperazin-1-yl)butan-2-one. One area of interest is the development of new therapeutic drugs that target the dopamine and norepinephrine transporters. 4-(4-Methylpiperazin-1-yl)butan-2-one can also be used as a tool for investigating the mechanisms of drug addiction and withdrawal in animal models. Additionally, further research is needed to understand the long-term effects of 4-(4-Methylpiperazin-1-yl)butan-2-one on human health and behavior.
In conclusion, 4-(4-Methylpiperazin-1-yl)butan-2-one is a synthetic cathinone that has been studied for its potential applications in scientific research. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments, but also has limitations due to its potential for abuse and adverse effects on health. Future research involving 4-(4-Methylpiperazin-1-yl)butan-2-one could lead to the development of new therapeutic drugs and a better understanding of the mechanisms of drug addiction and withdrawal.
Méthodes De Synthèse
The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the reaction of 4-methylpiperazine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of 4-(4-Methylpiperazin-1-yl)butan-2-one can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)butan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has also been studied for its potential use as a tool for investigating the mechanisms of drug addiction and withdrawal.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHDLKXOCAJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![[2-(Dibenzylamino)ethyl][(pyridin-2-yl)methyl]amine](/img/structure/B2950335.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
![N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2950339.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)